molecular formula C19H23FN2O4S2 B6571726 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946347-23-5

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571726
CAS No.: 946347-23-5
M. Wt: 426.5 g/mol
InChI Key: LCMSPEDEVBAOSE-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a fluorine-containing compound belonging to the sulfonamide family. It features both a fluorine atom and a quinoline structure, conferring unique properties valuable in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes

The synthesis of this compound generally involves a multi-step process starting from readily available precursors

Example Synthetic Route:

  • Synthesis of 2-methylquinoline via the Skraup synthesis.

  • Hydrogenation to form 1,2,3,4-tetrahydroquinoline.

  • Sulfonation at the 6-position using chlorosulfonic acid.

  • Alkylation with propane-1-sulfonyl chloride to introduce the sulfonyl group.

  • N-sulfonylation of 2-methylquinoline derivative with 4-fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial synthesis scales up the laboratory methods with optimization for cost-efficiency, purity, and yield. Reactions are performed in larger reactors with precise temperature and pressure controls, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Typically using mild oxidizing agents to avoid degrading the quinoline moiety.

  • Reduction: Hydrogenation reactions under specific catalysts.

  • Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Palladium on carbon (Pd/C) for hydrogenation.

  • Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), for aromatic substitutions.

Major Products

  • Oxidation Products: Fluorinated quinoline derivatives with sulfone groups.

  • Reduction Products: Reduced quinoline sulfonamide structures.

  • Substitution Products: Derivatives with modified aromatic or aliphatic side chains.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: Acts as a building block in synthesizing larger, more complex organic molecules.

  • Catalyst Development: Used in studying catalytic mechanisms and developing new catalysts.

Biology

  • Drug Development: Utilized in developing new pharmaceuticals with improved bioavailability and efficacy.

  • Biological Probes: Employed in creating probes for investigating biological processes and enzyme functions.

Medicine

  • Anticancer Agents: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or cellular processes.

  • Antimicrobial Agents: Tested for antimicrobial properties against resistant bacterial strains.

Industry

  • Material Science: Applied in developing new materials with unique properties for electronics and polymers.

  • Agricultural Chemicals: Incorporated into the formulation of advanced pesticides and herbicides.

Mechanism of Action

Molecular Targets

The compound primarily targets enzymes and proteins involved in critical biological pathways. It can inhibit or modulate these targets, leading to therapeutic effects.

Pathways Involved

  • Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and catalytic activity.

  • Signal Transduction: Modulates signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.

  • 4-fluoro-N-(quinolin-6-yl)benzene-1-sulfonamide.

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide.

Uniqueness

What sets 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide apart is its specific substitution pattern, which imparts distinct biological activity and physicochemical properties. Its fluorine atom enhances metabolic stability, while the quinoline core ensures robust biological activity.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-13-17(7-8-18(15)22)21-28(25,26)19-9-6-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSPEDEVBAOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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